molecular formula C10H12N2O2 B2415175 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one CAS No. 112484-56-7

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one

Cat. No.: B2415175
CAS No.: 112484-56-7
M. Wt: 192.218
InChI Key: BWBLXIQMQNYKRY-UHFFFAOYSA-N
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Scientific Research Applications

Future Directions

Quinazolinones and their derivatives have shown promise in various fields of biology, pesticides, and medicine . They have been found to have a wide range of applications such as antitumor, antioxidant and anticancer, antibacterial, antifungal, anticonvulsant, and antihypertension drugs . Therefore, future research could focus on further exploring the potential applications of “3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one” and its derivatives in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. One common method involves refluxing anthranilic acid with acetic anhydride in the presence of a catalyst such as copper chloride (CuCl2) to form the quinazolinone core . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature, which provides a more environmentally friendly approach .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one stands out due to its unique structural features, such as the presence of a hydroxyl group and two methyl groups on the quinazolinone core. These structural modifications can enhance its biological activity and selectivity compared to other quinazolinone derivatives .

Properties

IUPAC Name

3-hydroxy-2,2-dimethyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)11-8-6-4-3-5-7(8)9(13)12(10)14/h3-6,11,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLXIQMQNYKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112484-56-7
Record name 3-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydroquinazolin-4-one
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